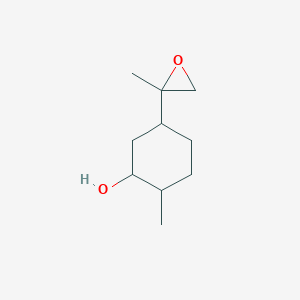![molecular formula C35H25F9N2O5 B8487820 4-{5-[2-{(1R,5S,7aS)-1-[3,5-bis(trifluoromethyl)phenyl]-3-oxotetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-yl}-4-(trifluoromethyl)phenyl]-6-methoxypyridin-3-yl}-3-methylbenzoic acid](/img/structure/B8487820.png)
4-{5-[2-{(1R,5S,7aS)-1-[3,5-bis(trifluoromethyl)phenyl]-3-oxotetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-yl}-4-(trifluoromethyl)phenyl]-6-methoxypyridin-3-yl}-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-8262 is a synthetic organic compound developed as a cholesteryl ester transfer protein inhibitor. Cholesteryl ester transfer protein is a key regulator of lipid particles, including high-density lipoprotein and low-density lipoprotein particles. MK-8262 was designed as a backup to anacetrapib, another cholesteryl ester transfer protein inhibitor, with the aim of reducing cardiovascular mortality by raising high-density lipoprotein levels .
Preparation Methods
The synthesis of MK-8262 involves multiple steps, including the preparation of monocyclic oxazolidinone derivatives and bicyclic derivatives. The general synthetic route includes the following steps :
-
Preparation of Monocyclic Oxazolidinone Derivatives
- A solution of (4S, 5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one in dry tetrahydrofuran is added dropwise to a stirred suspension of sodium hydride in dry tetrahydrofuran at 0°C under nitrogen atmosphere.
- The reaction mixture is stirred at 25°C for 30 minutes, followed by the addition of 2-(bromomethyl)-1-iodo-4-(trifluoromethyl)benzene in dry tetrahydrofuran.
- The reaction mixture is stirred overnight at 25°C.
-
Preparation of Bicyclic Derivatives
- The monocyclic oxazolidinone derivatives are further reacted to form bicyclic derivatives through a series of steps involving various reagents and conditions.
Industrial production methods for MK-8262 would likely involve scaling up these synthetic routes while ensuring the purity and yield of the final product through techniques such as column chromatography and high-performance liquid chromatography .
Chemical Reactions Analysis
MK-8262 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions involving halogenated intermediates are common in the synthesis of MK-8262.
Common reagents used in these reactions include sodium hydride, bromomethyl-iodobenzene, and various solvents such as tetrahydrofuran . The major products formed from these reactions are the desired oxazolidinone and bicyclic derivatives.
Scientific Research Applications
Chemistry: The compound serves as a model for studying cholesteryl ester transfer protein inhibition and its effects on lipid metabolism.
Biology: Research on MK-8262 has provided insights into the role of cholesteryl ester transfer protein in lipid homeostasis and cardiovascular health.
Medicine: MK-8262 was developed as a potential therapeutic agent for reducing cardiovascular mortality by raising high-density lipoprotein levels.
Industry: The compound’s synthesis and characterization have contributed to advancements in synthetic organic chemistry and pharmaceutical development.
Mechanism of Action
MK-8262 exerts its effects by inhibiting cholesteryl ester transfer protein, a protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein to low-density lipoprotein and very low-density lipoprotein particles. By inhibiting this protein, MK-8262 increases high-density lipoprotein levels and decreases low-density lipoprotein levels, which are biomarkers for reduced risk of coronary heart disease .
Comparison with Similar Compounds
MK-8262 is similar to other cholesteryl ester transfer protein inhibitors such as anacetrapib, evacetrapib, torcetrapib, and dalcetrapib. MK-8262 was developed as a best-in-class backup to anacetrapib with improved pharmacokinetic and safety profiles . Despite these improvements, the development of MK-8262 was discontinued, similar to other cholesteryl ester transfer protein inhibitors, due to the lack of observed clinical benefit .
Similar Compounds
- Anacetrapib
- Evacetrapib
- Torcetrapib
- Dalcetrapib
MK-8262’s uniqueness lies in its optimized synthesis and characterization, which aimed to address the limitations of previous cholesteryl ester transfer protein inhibitors .
Properties
Molecular Formula |
C35H25F9N2O5 |
|---|---|
Molecular Weight |
724.6 g/mol |
IUPAC Name |
4-[5-[2-[(1R,5S,7aS)-1-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-yl]-4-(trifluoromethyl)phenyl]-6-methoxypyridin-3-yl]-3-methylbenzoic acid |
InChI |
InChI=1S/C35H25F9N2O5/c1-16-9-17(31(47)48)3-5-23(16)19-12-26(30(50-2)45-15-19)24-6-4-20(33(36,37)38)14-25(24)27-7-8-28-29(51-32(49)46(27)28)18-10-21(34(39,40)41)13-22(11-18)35(42,43)44/h3-6,9-15,27-29H,7-8H2,1-2H3,(H,47,48)/t27-,28-,29+/m0/s1 |
InChI Key |
VYZPBLVSILOWMJ-YTCPBCGMSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)[C@@H]4CC[C@@H]5N4C(=O)O[C@@H]5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(N=C2)OC)C3=C(C=C(C=C3)C(F)(F)F)C4CCC5N4C(=O)OC5C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Biphenyl-4-carbonyl)-methyl-amino]-acetic acid](/img/structure/B8487745.png)
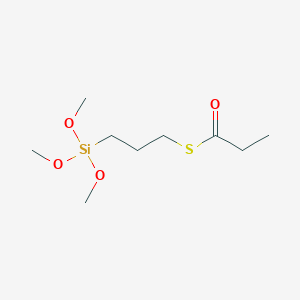
![Oxirane, [[4-[(4-methoxyphenyl)-1-naphthalenylmethyl]phenoxy]methyl]-](/img/structure/B8487763.png)
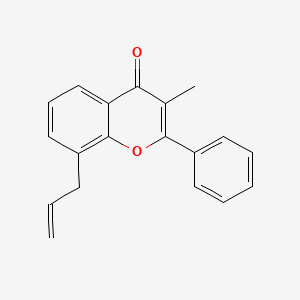
![1-[2-(4-Fluoro-phenyl)-ethyl]-pyrrolidine-2,5-dione](/img/structure/B8487782.png)
![Ethyl 3-[4-hydroxy-3-(prop-2-EN-1-YL)phenyl]propanoate](/img/structure/B8487789.png)
![2-[(2,3-Dihydro-benzofuran-5-ylmethyl)-amino]-benzoic acid](/img/structure/B8487790.png)

![2-(1-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-6-yloxy)acetic acid](/img/structure/B8487797.png)
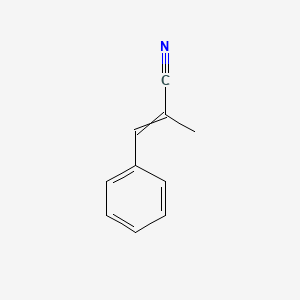
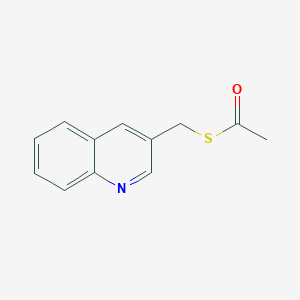
![3,8-Dimethoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B8487818.png)
